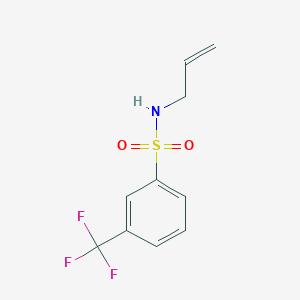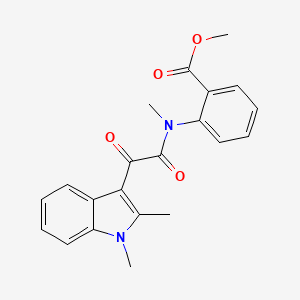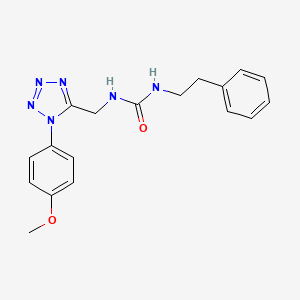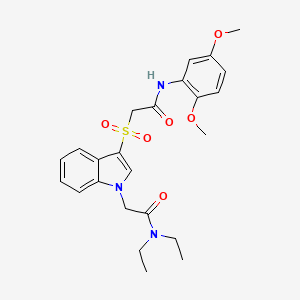
N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide, also known as TFPB, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. TFPB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Green Synthesis Methods
Research has explored green and efficient synthesis methods for sulfonamides, highlighting environmentally benign processes. For instance, a study demonstrated the synthesis of carbon-nitrogen bonds via a novel method for coupling sulfonamides and alcohols using a nanostructured catalyst. This process is significant for its high yields and the magnetic properties of the catalyst, which allow for easy product isolation and catalyst recycling, illustrating an environmentally friendly approach to synthesizing sulfonamide derivatives (F. Shi et al., 2009).
Synthesis of Fluorinated Compounds
Fluorinated sulfonamide compounds have been synthesized and evaluated for various biological activities. One study described an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, highlighting their potential in drug development. These compounds exhibited cytotoxic activity against several cancer cell lines, suggesting their relevance in medicinal chemistry (Omar Gómez-García et al., 2017).
Inhibition Studies
Sulfonamide compounds have been studied as inhibitors for various enzymes. One significant area of research is their role as carbonic anhydrase inhibitors. Studies have synthesized benzene sulfonamides containing triazole-O-glycoside tails to evaluate their inhibitory activity against carbonic anhydrase isozymes, crucial for understanding their therapeutic potential (Brendan L Wilkinson et al., 2007). Another study explored glycoconjugate benzene sulfonamides prepared by "click-tailing," assessing their inhibition of human carbonic anhydrase isozymes, with implications for cancer therapy (Brendan L Wilkinson et al., 2006).
Catalytic and Synthetic Applications
Research has also focused on the catalytic applications of sulfonamide compounds, such as the coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature. This work contributes to synthetic chemistry by enabling the creation of structurally diverse products through efficient catalytic processes (Baimei Yang & S. Tian, 2010).
Material Science and Structural Analysis
In material science, the synthesis and characterization of sulfonamide compounds have facilitated the understanding of their properties. Studies such as the X-ray structural characterization and DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provide insight into the molecular structure and electronic properties of these compounds, valuable for material science applications (K. Sarojini et al., 2012).
Propriétés
IUPAC Name |
N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-2-6-14-17(15,16)9-5-3-4-8(7-9)10(11,12)13/h2-5,7,14H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBEOOBZADTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)




![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)


![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)


![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)

